molecular formula C17H22ClN5O2S B4625890 6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B4625890
M. Wt: 395.9 g/mol
InChI Key: BPIXKFONLIDCQU-UHFFFAOYSA-N
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Description

This section explores the significance of compounds similar to "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" in research, focusing on their potential applications in medicinal chemistry and material science. Compounds featuring sulfonyl, piperazinyl, and pyrimidinamine groups are often studied for their diverse biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" typically involves nucleophilic substitution reactions, starting from pyrido[1,2-a]pyrimidin-4-one derivatives or similar pyrimidine scaffolds, reacted with various sulfonyl chlorides (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like "6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" is characterized using spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed information on the compound's conformation, bond lengths, and angles, contributing to understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving compounds with sulfonyl piperazine and pyrimidinamine units include nucleophilic substitution, cyclization, and conjugate addition. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds. The sulfonyl group, in particular, plays a significant role in the reactivity and solubility of these molecules.

Physical Properties Analysis

The physical properties of sulfonyl piperazine and pyrimidinamine derivatives, including solubility, melting point, and crystal structure, are essential for their application in drug design and material science. High-resolution crystallographic studies provide insights into the molecular packing and interactions within the crystal lattice, influencing the compound's stability and solubility (Kumar et al., 2012).

Scientific Research Applications

Antiproliferative Activity

A study focusing on derivatives similar to the specified compound found antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy. Compounds showed good activity on various cell lines, indicating their potential as anticancer agents requiring further research (Mallesha et al., 2012).

Vasodilation Effects

Research into pyrimidine and triazine derivatives, akin to the chemical structure of interest, identified vasodilators acting through direct vasodilation. Such compounds could have implications for treating hypertension and related cardiovascular conditions (Mccall et al., 1983).

Lipid Peroxidation Inhibition

A study on 21-amino steroids, structurally related to the specified compound, showed potent inhibition of iron-dependent lipid peroxidation. This suggests potential applications in neuroprotective treatments and combating oxidative stress-related diseases (Braughler et al., 1987).

Antibacterial Activity

Compounds featuring the piperazine moiety have been evaluated for their antibacterial properties, showing potent activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibacterial agents (Taguchi et al., 1992).

Nanofiltration Membrane Development

Innovative sulfonated thin-film composite nanofiltration membranes incorporating similar sulfonated aromatic structures have been developed for dye treatment, demonstrating enhanced water flux and dye rejection capabilities. This highlights potential applications in water treatment and purification technologies (Liu et al., 2012).

properties

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIXKFONLIDCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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